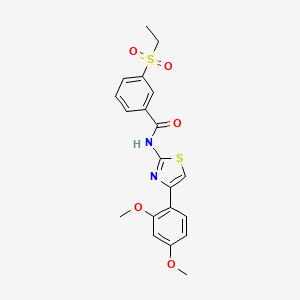
methyl 7-bromo-1-((4-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-bromo-1-((4-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound of interest within the realms of medicinal chemistry and organic synthesis. Its unique structure, incorporating bromine, a methylthio group, and an isoquinoline moiety, imparts it with significant potential for diverse chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-1-((4-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. Starting from commercially available precursors, the compound can be constructed through a series of nucleophilic substitution reactions, cyclization steps, and final esterification processes under controlled conditions.
Nucleophilic Substitution: : Introduction of bromine via bromination of an aromatic intermediate.
Cyclization: : Formation of the isoquinoline core structure under acidic or basic conditions.
Esterification: : The final step involves esterification of the carboxylate group using methanol under catalytic conditions.
Industrial Production Methods
In an industrial setting, production scales up using continuous flow reactors to optimize yield and purity. The process parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure reproducibility and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the methylthio group, leading to sulfoxide or sulfone derivatives.
Reduction: : Reductive transformations often target the bromine atom or the carbamoyl group.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, mCPBA.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Organometallic reagents, amines, thiols.
Major Products
The products of these reactions vary, but often include substituted isoquinoline derivatives, which may exhibit enhanced biological activity or novel chemical properties.
Applications De Recherche Scientifique
Chemistry
The compound serves as a precursor or intermediate in the synthesis of complex molecules, enabling the exploration of new chemical space. It's valuable in developing novel ligands, catalysts, and other functional materials.
Biology and Medicine
In medicinal chemistry, its derivatives are investigated for potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. The structure-activity relationships (SAR) of its analogs are extensively studied.
Industry
Industrial applications include its use in the synthesis of dyes, pigments, and as a building block for advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism by which this compound or its derivatives exert biological effects often involves interaction with specific enzymes or receptors. The molecular targets vary depending on the derivative but can include kinases, proteases, and G-protein coupled receptors. These interactions may lead to inhibition or activation of biochemical pathways, contributing to their therapeutic effects.
Comparaison Avec Des Composés Similaires
When compared to other isoquinoline derivatives:
Unique Features: : The combination of a bromine atom and a methylthio group provides distinctive reactivity and potential biological activities.
Similar Compounds: : Isoquinoline, benzylisoquinoline, and tetrahydroisoquinoline derivatives. Each class has unique substitution patterns and resulting properties.
The specific structural elements of methyl 7-bromo-1-((4-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate make it a notable entity in chemical research, offering a platform for developing new therapeutic agents and materials.
Propriétés
IUPAC Name |
methyl 7-bromo-1-[(4-methylsulfanylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3S/c1-25-19(24)22-10-9-12-3-4-13(20)11-16(12)17(22)18(23)21-14-5-7-15(26-2)8-6-14/h3-8,11,17H,9-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMDYZWDFCEWHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1C(=O)NC3=CC=C(C=C3)SC)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B2749333.png)


![2-({1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2749341.png)
![(Z)-ethyl 2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2749342.png)
![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2749343.png)





![3-(1-(5-(furan-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2749353.png)

